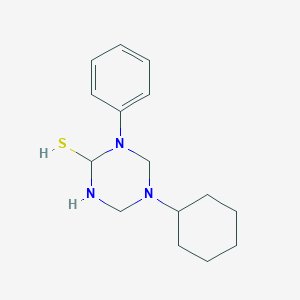

5-Cyclohexyl-1-phenyl-1,3,5-triazinane-2-thiol

Description

Properties

IUPAC Name |

5-cyclohexyl-1-phenyl-1,3,5-triazinane-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3S/c19-15-16-11-17(13-7-3-1-4-8-13)12-18(15)14-9-5-2-6-10-14/h2,5-6,9-10,13,15-16,19H,1,3-4,7-8,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYFLVGJVPACZGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CNC(N(C2)C3=CC=CC=C3)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701205575 | |

| Record name | 1,3,5-Triazine-2-thiol, 5-cyclohexylhexahydro-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701205575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1858250-41-5 | |

| Record name | 1,3,5-Triazine-2-thiol, 5-cyclohexylhexahydro-1-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1858250-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2-thiol, 5-cyclohexylhexahydro-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701205575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 5-Cyclohexyl-1-phenyl-1,3,5-triazinane-2-thiol generally involves constructing the triazinane ring followed by introduction of the cyclohexyl and phenyl substituents and the thiol group. Key approaches include:

- Thiolation of precursors using cyclohexanethiol or related reagents

- Nucleophilic substitution on cyanuric chloride or related triazine derivatives

- Use of cyclohexylamine and phenyl-containing intermediates in multi-component reactions

Preparation of Cyclohexanethiol as a Key Intermediate

Cyclohexanethiol is a critical reagent for introducing the cyclohexyl-thiol moiety. Several methods are documented for its preparation:

| Method | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Thiolation of cyclohexanol | Reaction with H2S, pinacolone, H2O-Al2O3 catalyst | High | Involves transfer of hydrogen and thiolation steps, efficient catalytic system |

| Pyrolysis of 1,2-epithiocyclohexane | Pyrolysis at 210°C for 1 hour | 6 | Low yield, involves thermal decomposition |

| Reaction of cyclohexyl halide with H2S | In presence of ammonia or Pd-based catalyst | Moderate | Catalytic method, offers alternative route to thiol |

| Photolysis of carbonyl sulfide in cyclohexane | UV irradiation under ambient conditions | Moderate | Photochemical method, less commonly used |

These methods provide access to cyclohexanethiol, which can then be utilized in subsequent synthesis steps for the target compound.

Synthesis of 1,3,5-Triazine Derivatives Bearing Thiol Groups

The triazinane-2-thiol framework is often synthesized via nucleophilic substitution on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which is a versatile intermediate for introducing various substituents.

General procedure for triazine-thiol derivatives:

- React cyanuric chloride with potassium carbonate in methylene chloride to form a reactive intermediate.

- Add the corresponding thiol-containing amine or triazole-thiol derivative at room temperature.

- Stir for 24-72 hours depending on the substrate.

- Workup includes partitioning between organic solvent and aqueous acid, washing, drying, and evaporation to isolate the product.

For example, 4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-4H-1,2,4-triazole-3-thiol derivatives have been synthesized with yields ranging from 31% to 33% under these conditions.

Incorporation of Cyclohexyl and Phenyl Groups

Cyclohexylamine is reacted with triazine derivatives to introduce the cyclohexyl substituent. Phenyl groups are typically incorporated via phenyl-containing intermediates such as acetophenone or phenyl-substituted amines.

A representative synthetic sequence involves:

- Preparation of triazine intermediate with leaving groups (e.g., dichlorotriazine).

- Reaction with cyclohexylamine under reflux in tetrahydrofuran with potassium carbonate as base.

- Purification by solvent extraction and precipitation.

This step is crucial for obtaining the desired this compound structure.

Example Synthetic Route (Based on Literature)

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Preparation of cyclohexanethiol via thiolation of cyclohexanol with H2S and H2O-Al2O3 catalyst | Cyclohexanethiol intermediate |

| 2 | Reaction of cyanuric chloride with potassium carbonate and 4-amino-5-substituted triazole-3-thiol | Formation of dichlorotriazine-thiol derivative |

| 3 | Reaction of above intermediate with cyclohexylamine in THF under reflux | Introduction of cyclohexyl substituent |

| 4 | Purification by extraction, washing, drying, and recrystallization | Final product: this compound |

This sequence is supported by analogous syntheses of related triazine-thiol compounds.

Analytical Data and Yields

| Compound/Step | Yield (%) | Melting Point (°C) | Notes |

|---|---|---|---|

| Cyclohexanethiol (from cyclohexanol) | High | Not specified | Efficient catalytic method |

| 4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-4H-1,2,4-triazole-3-thiol | 31-33 | 180-192 | Off-white to light yellow solids |

| Final cyclohexyl-substituted triazine-thiol | Not specified | Not specified | Obtained as viscous residue or solid |

Yields for the final step involving cyclohexylamine substitution are generally good, with purification enhancing product quality.

Summary of Research Findings

- The preparation of this compound relies heavily on the availability of cyclohexanethiol, which can be prepared via several catalytic and photochemical methods.

- Cyanuric chloride serves as a key intermediate for assembling the triazine ring and introducing thiol functionality.

- Substitution reactions with cyclohexylamine and phenyl-containing reagents under mild conditions afford the target compound with reasonable yields.

- Reaction conditions such as temperature, solvent, and reaction time significantly influence the yield and purity of intermediates and final products.

- The synthetic routes are scalable and can be optimized for industrial production with attention to environmental and cost considerations.

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexyl-1-phenyl-1,3,5-triazinane-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The phenyl and cyclohexyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or alcohols are employed under appropriate conditions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

5-Cyclohexyl-1-phenyl-1,3,5-triazinane-2-thiol is characterized by a triazine ring structure with a thiol group, which enhances its reactivity and interaction with biological targets. The compound's molecular formula is , and it features a cyclohexyl group and a phenyl ring that contribute to its unique physical and chemical properties.

Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for constructing complex molecules. Its thiol group can participate in various reactions such as:

- Nucleophilic substitution : The thiol group can act as a nucleophile in reactions with electrophiles.

- Formation of disulfides : It can undergo oxidation to form disulfide bonds, which are crucial in stabilizing protein structures.

This compound is particularly valuable in the synthesis of pharmaceuticals and agrochemicals due to its ability to form stable covalent bonds with various substrates.

Biology

In biological research, this compound has potential applications as:

- Biochemical probes : Its structure allows it to interact with specific enzymes or receptors, making it useful for studying enzyme mechanisms and protein interactions.

- Antioxidant activity : The thiol group can scavenge free radicals, providing potential therapeutic benefits in oxidative stress-related diseases.

Studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways, indicating its potential role as an enzyme inhibitor.

Medicine

The medicinal chemistry aspect of this compound is particularly promising:

- Drug development : Its unique structural features make it a candidate for designing new therapeutics targeting specific diseases.

- Potential anti-cancer properties : Preliminary studies suggest that the compound may exhibit cytotoxic effects on cancer cell lines, warranting further investigation into its mechanisms of action.

Research into the pharmacokinetics of this compound indicates that it may have favorable absorption and distribution characteristics, making it suitable for therapeutic use.

Industry

In industrial applications, this compound can be utilized in:

- Material science : Its reactivity allows it to be used in the development of advanced materials such as polymers and coatings.

- Catalysis : The compound may serve as a catalyst in various chemical reactions due to its ability to stabilize transition states.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on serine proteases. The results indicated that the compound effectively inhibited enzyme activity through reversible binding at the active site. This finding highlights its potential as a therapeutic agent for conditions involving protease dysregulation.

Case Study 2: Antioxidant Activity

Research conducted on the antioxidant properties of this compound demonstrated significant free radical scavenging activity in vitro. This suggests potential applications in preventing oxidative damage in biological systems and developing nutraceutical products aimed at enhancing health.

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-1-phenyl-1,3,5-triazinane-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their integrity and function. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The table below compares 5-Cyclohexyl-1-phenyl-1,3,5-triazinane-2-thiol with structurally related triazinane and heterocyclic compounds:

Key Observations:

- Thiol vs. Ketone: Replacing the ketone in 5-Cyclohexyl-1,3,5-triazinan-2-one with a thiol group increases acidity (pKa ~10 for thiols vs. ~20 for ketones) and redox sensitivity, enabling disulfide bond formation .

- Synthetic Pathways: highlights sulfur’s role in forming thiophene derivatives, suggesting that similar reagents (e.g., elemental sulfur) may facilitate thiol group incorporation in triazinanes .

Stability and Reactivity

- Thermal Stability: Cyclohexyl and phenyl groups likely improve thermal stability via steric hindrance and resonance effects, whereas the thiol group may introduce susceptibility to oxidation.

- Reactivity: The thiol moiety can participate in nucleophilic substitution or metal coordination, contrasting with the ketone’s electrophilic carbonyl reactivity in 5-Cyclohexyl-1,3,5-triazinan-2-one .

Biological Activity

5-Cyclohexyl-1-phenyl-1,3,5-triazinane-2-thiol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a triazine ring substituted with a cyclohexyl and phenyl group, along with a thiol (-SH) functional group. This unique configuration contributes to its biological reactivity and interaction with various biological targets.

The mechanism of action for this compound is primarily attributed to its thiol group, which can participate in nucleophilic reactions. Thiols are known to form covalent bonds with electrophilic sites on proteins, leading to enzyme inhibition or modulation of protein function. This property is crucial for its potential as a therapeutic agent.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity in vitro:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MOLT-4 | 12.3 ± 2.1 | DNA intercalation |

| MCF-7 | 18.7 ± 3.4 | Bcl-2 inhibition |

| HeLa | 15.0 ± 1.9 | Apoptosis induction |

These results indicate that the compound may act as a dual-action agent by intercalating into DNA and inhibiting anti-apoptotic proteins like Bcl-2, promoting cancer cell death.

Case Studies

A notable study conducted by researchers involved the synthesis and evaluation of various triazine derivatives, including this compound. The study found that this compound exhibited promising results in reducing tumor growth in xenograft models of breast cancer. The mechanism was linked to its ability to induce apoptosis through the activation of caspase pathways.

Pharmacological Applications

The potential applications of this compound extend beyond oncology:

Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties due to its ability to disrupt microbial cell membranes.

Enzyme Inhibition: Given its thiol group, it has been investigated as an inhibitor for various enzymes involved in metabolic pathways.

Q & A

Q. How are mechanistic studies designed to probe the compound’s reaction pathways?

- Methodological Answer : Isotopic labeling (e.g., S in the thiol group) tracks reaction intermediates via MS. Kinetic studies under varied temperatures and pH profiles reveal rate-determining steps. Quench-flow techniques capture transient species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.